
3-Di-N-propylamino-1-propyne Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Di-N-propylamino-1-propyne Hydrochloride: is a chemical compound with the molecular formula C9H17N·HCl and a molecular weight of 175.699 g/mol . It is also known by its IUPAC name N-propyl-N-prop-2-ynylpropan-1-amine hydrochloride . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Di-N-propylamino-1-propyne Hydrochloride typically involves the reaction of propargyl bromide with di-n-propylamine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Di-N-propylamino-1-propyne Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, organic solvents, and catalysts.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
3-Di-N-propylamino-1-propyne Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-Di-N-propylamino-1-propyne Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- N,N-Dipropyl-2-propyn-1-amine
- Propargyldipropylamine
- Dipropyl propargyl amine
Comparison: 3-Di-N-propylamino-1-propyne Hydrochloride is unique due to its specific structural features, such as the presence of both propyl and propyne groups. This structural uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H18ClN |
|---|---|
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
N-propyl-N-prop-2-ynylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1H,5-9H2,2-3H3;1H |
Clé InChI |
JUPAEMCGZSIAOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
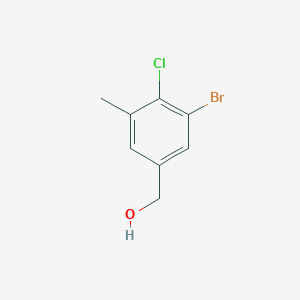
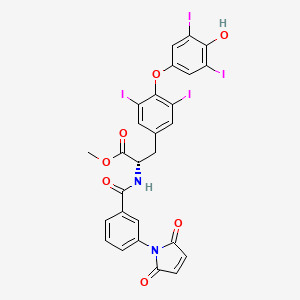
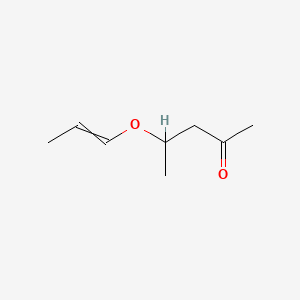
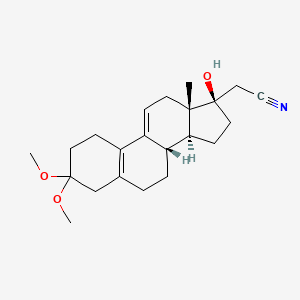
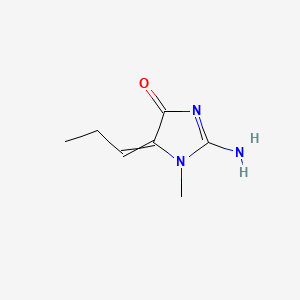

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
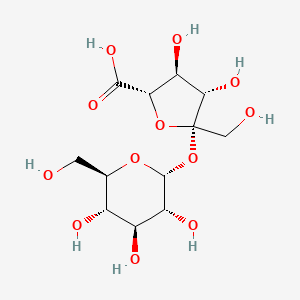
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
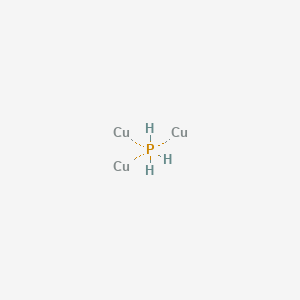
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
